Cas no 496912-08-4 (ethyl 3-amino-3-(4-tert-butylphenyl)propanoate)

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate 化学的及び物理的性質
名前と識別子
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- Benzenepropanoic acid, b-amino-4-(1,1-dimethylethyl)-, ethyl ester
- Benzenepropanoic acid, β-amino-4-(1,1-dimethylethyl)-, ethyl ester
- ethyl 3-amino-3-(4-tert-butylphenyl)propanoate
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- インチ: 1S/C15H23NO2/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5,10,16H2,1-4H3
- InChIKey: VCTQBUVXJOVDJR-UHFFFAOYSA-N
- ほほえんだ: CCOC(CC(N)C1C=CC(C(C)(C)C)=CC=1)=O
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14434542-5.0g |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 5g |
$1364.0 | 2023-05-25 | ||
Enamine | EN300-14434542-0.05g |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 0.05g |
$395.0 | 2023-05-25 | ||
Enamine | EN300-14434542-0.5g |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 0.5g |
$451.0 | 2023-05-25 | ||
Enamine | EN300-14434542-1000mg |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 1000mg |
$428.0 | 2023-09-29 | ||
Enamine | EN300-14434542-0.25g |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 0.25g |
$432.0 | 2023-05-25 | ||
Enamine | EN300-14434542-0.1g |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 0.1g |
$414.0 | 2023-05-25 | ||
Enamine | EN300-14434542-50mg |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 50mg |
$359.0 | 2023-09-29 | ||
Enamine | EN300-14434542-250mg |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 250mg |
$393.0 | 2023-09-29 | ||
Enamine | EN300-14434542-5000mg |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 5000mg |
$1240.0 | 2023-09-29 | ||
Enamine | EN300-14434542-10000mg |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |
496912-08-4 | 10000mg |
$1839.0 | 2023-09-29 |
ethyl 3-amino-3-(4-tert-butylphenyl)propanoate 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
ethyl 3-amino-3-(4-tert-butylphenyl)propanoateに関する追加情報
Recent Advances in the Study of Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate (CAS: 496912-08-4) in Chemical Biology and Pharmaceutical Research
Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate (CAS: 496912-08-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights into its therapeutic potential.
One of the key areas of research has been the optimization of synthetic routes for ethyl 3-amino-3-(4-tert-butylphenyl)propanoate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers employed a multi-step reaction sequence, starting from commercially available 4-tert-butylbenzaldehyde, and highlighted the importance of reaction conditions in minimizing side products. This advancement is expected to facilitate further pharmacological studies of the compound.
In terms of biological activity, ethyl 3-amino-3-(4-tert-butylphenyl)propanoate has shown promising results as a modulator of specific enzyme targets. A recent preprint on bioRxiv (2024) reported its inhibitory effects on a class of enzymes involved in inflammatory pathways. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, suggesting that the tert-butylphenyl moiety plays a critical role in the compound's selectivity and potency. These findings open new avenues for the development of anti-inflammatory agents.
Furthermore, the pharmacokinetic properties of ethyl 3-amino-3-(4-tert-butylphenyl)propanoate have been explored in preclinical models. A research group at a leading pharmaceutical institute conducted a series of ADME (Absorption, Distribution, Metabolism, and Excretion) studies, revealing favorable oral bioavailability and metabolic stability. The results, presented at the 2024 American Chemical Society National Meeting, indicated that the compound could be a viable candidate for further development, pending additional toxicological evaluations.
Despite these advancements, challenges remain in the clinical translation of ethyl 3-amino-3-(4-tert-butylphenyl)propanoate. Issues such as off-target effects and formulation stability need to be addressed in future studies. However, the compound's unique chemical structure and demonstrated biological activities position it as a valuable tool for both academic and industrial research. Ongoing investigations are expected to uncover additional therapeutic applications and optimize its pharmacological profile.
In conclusion, ethyl 3-amino-3-(4-tert-butylphenyl)propanoate (CAS: 496912-08-4) represents a promising scaffold in medicinal chemistry. Recent studies have shed light on its synthetic accessibility, biological activity, and pharmacokinetic properties, paving the way for its potential use in drug development. Continued research efforts will be essential to fully realize its therapeutic potential and address existing challenges.
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